ETHYL 2-(3-METHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
Ethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3-METHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine under microwave irradiation. This reaction proceeds efficiently at 130°C in DMSO, yielding the desired thiophene derivative in high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its rapid reaction times and high yields. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent sensor for detecting metal ions like indium and lead.
Medicine: Explored for its antimicrobial, antioxidant, and anticancer activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism by which ETHYL 2-(3-METHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE exerts its effects can vary depending on its application. For instance, as a fluorescent sensor, it operates through photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms . These mechanisms involve the transfer of electrons within the molecule upon interaction with specific metal ions, leading to changes in fluorescence intensity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-benzo[b]thiophene-3-carboxylate
- Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
Uniqueness
Ethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate stands out due to its unique structure, which combines a methoxybenzoyl group with a cyclopenta[b]thiophene core. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications such as metal ion detection and potential therapeutic uses.
Properties
IUPAC Name |
ethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-3-23-18(21)15-13-8-5-9-14(13)24-17(15)19-16(20)11-6-4-7-12(10-11)22-2/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGYAEAFEBMCFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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